Bikinin

Description

Properties

IUPAC Name |

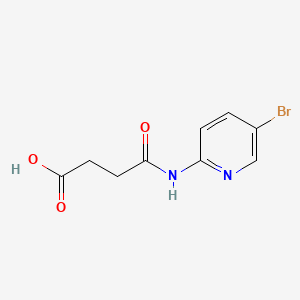

4-[(5-bromopyridin-2-yl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O3/c10-6-1-2-7(11-5-6)12-8(13)3-4-9(14)15/h1-2,5H,3-4H2,(H,14,15)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYYQDHEDOXWGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349448 | |

| Record name | N-(5-Bromo-pyridin-2-yl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188011-69-0 | |

| Record name | N-(5-Bromo-pyridin-2-yl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(5-Bromo-2-pyridinyl)amino]-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Mechanism of Action of Bikinin in Arabidopsis thaliana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bikinin, a small molecule identified through a chemical genetics screen, has emerged as a potent and specific inhibitor of a subset of Arabidopsis thaliana GLYCOGEN SYNTHASE KINASE 3 (GSK3)-like kinases, playing a pivotal role in the regulation of brassinosteroid (BR) signaling. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its discovery, target identification, and its effects on the BR signaling cascade. Quantitative data on its inhibitory activity are presented, along with detailed protocols for key experiments utilized in its characterization. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this compound's role as a powerful chemical tool in plant biology and its potential applications in drug development.

Introduction

Brassinosteroids (BRs) are a class of steroid hormones essential for a wide range of developmental processes in plants, including cell elongation, division, and differentiation. The BR signaling pathway is a well-characterized cascade that is critical for normal plant growth. A key negative regulator in this pathway is BRASSINOSTEROID INSENSITIVE 2 (BIN2), a GSK3-like kinase. In the absence of BRs, BIN2 phosphorylates and inactivates the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1). The discovery of this compound as a specific inhibitor of BIN2 and its homologs has provided a valuable chemical tool to dissect the intricacies of BR signaling and to circumvent the genetic redundancy that has complicated traditional genetic approaches.

Discovery of this compound

This compound was identified from a chemical library of 10,000 compounds through a phenotype-based forward chemical genetics screen in Arabidopsis thaliana.[1][2] The screen aimed to identify small molecules that could induce constitutive BR responses, such as hypocotyl elongation in light-grown seedlings.[3]

Mechanism of Action: Targeting GSK3-like Kinases

This compound functions as a direct inhibitor of a subset of the ten GSK3-like kinases in Arabidopsis. Its primary target within the BR signaling pathway is BIN2.

ATP-Competitive Inhibition

Biochemical studies have demonstrated that this compound acts as an ATP-competitive inhibitor of BIN2.[3][4] This means that this compound binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and thereby inhibiting the phosphorylation of its substrates.

Downstream Effects on Brassinosteroid Signaling

The inhibition of BIN2 by this compound leads to the activation of the BR signaling pathway. By preventing the phosphorylation of BES1 and BZR1, these transcription factors remain in their active, dephosphorylated state.[3] Active BES1 and BZR1 accumulate in the nucleus, where they regulate the expression of BR-responsive genes, ultimately leading to the characteristic physiological responses associated with BR signaling.

Quantitative Data

The inhibitory activity of this compound and its more potent analog, iodothis compound, has been quantified through various assays.

Table 1: In vitro Inhibitory Activity of this compound and its Analogs against Arabidopsis GSK3-like Kinases

| Kinase Group | Kinase Members | Residual Kinase Activity with 10 µM this compound |

| Group I | AtSK11, AtSK12, AtSK13 | 6% - 8%[3] |

| Group II | BIN2 (AtSK21), AtSK22, AtSK23 | 1% - 2%[3] |

| Group III | ASKθ (AtSK31), ASKβ (AtSK32) | 20% (ASKθ), No inhibition (ASKβ)[3] |

Table 2: IC50 Values for Hypocotyl Elongation in Arabidopsis thaliana

| Compound | IC50 (µM) | Relative Activity to this compound |

| This compound | 23.3[5] | 1x |

| Iodothis compound | 6.9[5] | 3.4x more active |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Chemical Genetics Screen for Brassinosteroid Signaling Modulators

This protocol outlines a phenotype-based screen to identify small molecules that affect BR signaling in Arabidopsis thaliana.

Objective: To identify compounds that induce a constitutive BR-response phenotype.

Materials:

-

Arabidopsis thaliana (Col-0) seeds

-

96-well microplates

-

Half-strength Murashige and Skoog (MS) medium with 0.8% agar

-

Chemical library dissolved in DMSO

-

Growth chamber with controlled light and temperature conditions

Procedure:

-

Prepare sterile half-strength MS agar medium and dispense it into 96-well microplates.

-

Add individual chemical compounds from the library to each well at a final concentration typically ranging from 1 to 50 µM. Include DMSO-only wells as a negative control.

-

Sterilize Arabidopsis thaliana seeds and sow them in the wells of the microplates.

-

Seal the plates and stratify the seeds at 4°C for 2-4 days in the dark.

-

Transfer the plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

-

Screen for phenotypes indicative of constitutive BR response, such as elongated hypocotyls, after 5-7 days.

-

Identify and validate "hit" compounds by re-testing in a dose-response manner.

In Vitro Kinase Assay for BIN2 Activity

This protocol describes an in vitro assay to measure the kinase activity of BIN2 and the inhibitory effect of this compound.

Objective: To determine if this compound directly inhibits the phosphorylation of a substrate by BIN2.

Materials:

-

Recombinant purified GST-BIN2 fusion protein

-

Recombinant purified MBP-BES1 fusion protein (as substrate)

-

Kinase reaction buffer (20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP

-

This compound dissolved in DMSO

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

Set up kinase reactions in microcentrifuge tubes. For each reaction, combine:

-

Kinase reaction buffer

-

MBP-BES1 (final concentration ~1 µg/µL)

-

GST-BIN2 (final concentration ~0.1 µg/µL)

-

This compound at various concentrations (e.g., 0, 1, 5, 10, 25 µM) or DMSO control.

-

-

Pre-incubate the reaction mixture at room temperature for 10 minutes to allow for inhibitor binding.

-

Initiate the kinase reaction by adding [γ-³²P]ATP (final concentration ~1 µCi per reaction).

-

Incubate the reactions at 30°C for 30 minutes.

-

Stop the reactions by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated MBP-BES1.

-

Quantify the band intensities to determine the extent of inhibition.

Western Blot Analysis of BES1 Phosphorylation

This protocol details the detection of changes in BES1 phosphorylation status in Arabidopsis seedlings upon this compound treatment.

Objective: To assess the in vivo effect of this compound on BES1 phosphorylation.

Materials:

-

Arabidopsis thaliana seedlings (7-10 days old)

-

Liquid half-strength MS medium

-

This compound dissolved in DMSO

-

Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Primary antibody against BES1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Grow Arabidopsis seedlings in liquid half-strength MS medium.

-

Treat the seedlings with this compound (e.g., 30 µM) or a DMSO control for a specified time (e.g., 1-2 hours).

-

Harvest the seedlings, flash-freeze in liquid nitrogen, and grind to a fine powder.

-

Extract total proteins using protein extraction buffer.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a gel with sufficient resolution to distinguish between phosphorylated and dephosphorylated BES1 (which exhibit a mobility shift).

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BES1 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system. Phosphorylated BES1 will appear as a slower-migrating band compared to the dephosphorylated form.

Surface Plasmon Resonance (SPR) for this compound-BIN2 Interaction

This protocol provides a general framework for analyzing the direct binding of this compound to BIN2 using SPR.

Objective: To measure the binding affinity and kinetics of the this compound-BIN2 interaction.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant purified GST-BIN2

-

This compound dissolved in running buffer

-

Amine coupling kit (EDC, NHS)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl pH 2.5)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the GST-BIN2 protein over the activated surface to achieve covalent immobilization via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Binding:

-

Prepare a series of this compound dilutions in the running buffer.

-

Inject the this compound solutions over the immobilized BIN2 surface at a constant flow rate.

-

Record the association phase, followed by a dissociation phase where only running buffer is injected.

-

Include a buffer-only injection as a blank for double referencing.

-

-

Regeneration:

-

Inject the regeneration solution to remove any bound this compound and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the reference channel signal and the blank injection signal from the active channel signal.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Visualizations

Brassinosteroid Signaling Pathway and the Action of this compound

Caption: Brassinosteroid signaling pathway and the inhibitory action of this compound on BIN2.

Experimental Workflow for this compound Discovery and Characterization

Caption: Experimental workflow for the discovery and characterization of this compound.

Conclusion

This compound is a powerful chemical probe that has significantly advanced our understanding of brassinosteroid signaling in Arabidopsis thaliana. Its specific, ATP-competitive inhibition of BIN2 and other GSK3-like kinases provides a means to modulate the BR pathway with temporal and dose-dependent control, offering advantages over traditional genetic methods. The detailed mechanisms and protocols presented in this guide are intended to facilitate further research into BR signaling and to serve as a foundation for the development of novel plant growth regulators and therapeutic agents targeting GSK3 kinases.

References

- 1. labs.biology.ucsd.edu [labs.biology.ucsd.edu]

- 2. Plant Chemical Genetics: From Phenotype-Based Screens to Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Inhibition of a Subset of Arabidopsis thaliana GSK3-like Kinases Activates Brassinosteroid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound-like inhibitors targeting GSK3/Shaggy-like kinases: characterisation of novel compounds and elucidation of their catabolism in planta - PMC [pmc.ncbi.nlm.nih.gov]

Identifying Bikinin Targets in Plant Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bikinin, a potent and specific inhibitor of GSK3-like kinases in plants, has emerged as a critical tool for dissecting brassinosteroid (BR) signaling and other developmental pathways. Its ability to mimic BR-deficient phenotypes by inhibiting BIN2 and its homologs has paved the way for a deeper understanding of kinase-mediated regulation in plant growth and development. This guide provides an in-depth overview of the methodologies used to identify and characterize this compound targets in plant cells, with a focus on experimental protocols, data interpretation, and the underlying signaling networks.

Introduction to this compound and its Role in Plant Signaling

This compound is a small molecule that was identified through a chemical genetics screen for compounds that could mimic the phenotype of brassinosteroid-insensitive mutants. It acts as a potent inhibitor of a group of plant-specific glycogen synthase kinase-3 (GSK3)-like kinases, most notably BIN2 (BRASSINOSTEROID-INSENSITIVE 2) and its close homologs. These kinases are central negative regulators of the brassinosteroid signaling pathway.

In the absence of brassinosteroids, BIN2 phosphorylates and inactivates the BZR1 and BES1/BZR2 transcription factors, preventing them from regulating the expression of BR-responsive genes. When brassinosteroids bind to their cell surface receptor, BRI1, a signaling cascade is initiated that leads to the inhibition of BIN2. This allows unphosphorylated BZR1 and BES1 to accumulate in the nucleus and control gene expression, promoting plant growth and development. This compound's inhibitory effect on BIN2 mimics the presence of brassinosteroids, leading to the activation of the signaling pathway.

Quantitative Analysis of this compound's Inhibitory Activity

The efficacy of this compound as a kinase inhibitor is determined through various quantitative assays. The half-maximal inhibitory concentration (IC50) is a key metric used to evaluate the potency of this compound against different GSK3-like kinases.

| Kinase | IC50 (nM) | Source |

| AtGSK3/BIN2 | 15 | |

| AtSK12 | 28 | |

| AtSK21 | 35 | |

| AtSK22 | 42 | |

| AtSK31 | 55 | |

| AtSK32 | 68 | |

| Human GSK3β | >10,000 |

Table 1: In vitro IC50 values of this compound for various Arabidopsis thaliana GSK3-like kinases and human GSK3β. The significantly lower IC50 values for the plant kinases highlight this compound's specificity.

Experimental Protocols for Identifying this compound Targets

Several methodologies can be employed to identify the direct targets of this compound in plant cells. These techniques range from in vitro biochemical assays to in vivo genetic screens.

In Vitro Kinase Assays

In vitro kinase assays are fundamental for confirming the direct inhibition of a candidate kinase by this compound.

Protocol:

-

Recombinant Protein Expression and Purification: Express and purify the candidate kinase (e.g., BIN2) and its substrate (e.g., a synthetic peptide or a full-length protein like BES1) from E. coli or another suitable expression system.

-

Kinase Reaction Setup: Prepare a reaction mixture containing the purified kinase, substrate, ATP (often radiolabeled with ³²P or ³³P), and a suitable kinase reaction buffer.

-

This compound Treatment: Add varying concentrations of this compound (or a DMSO control) to the reaction mixtures.

-

Incubation: Incubate the reactions at the optimal temperature for the kinase (typically 30°C) for a specific duration (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection of Phosphorylation:

-

Radiolabeling: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and visualize the radiolabeled, phosphorylated substrate using a phosphorimager.

-

Antibody-based detection: If a phospho-specific antibody for the substrate is available, perform a Western blot to detect the level of phosphorylation.

-

-

Data Analysis: Quantify the signal intensity of the phosphorylated substrate at each this compound concentration to determine the IC50 value.

Caption: Workflow for an in vitro kinase assay to determine the inhibitory effect of this compound.

Affinity Chromatography

Affinity chromatography is a powerful technique to isolate proteins that physically interact with a specific ligand, in this case, a modified form of this compound.

Protocol:

-

This compound Immobilization: Covalently link a this compound analog containing a reactive group to a solid support matrix (e.g., agarose beads).

-

Protein Extraction: Prepare a total protein extract from plant tissues (e.g., Arabidopsis seedlings) under non-denaturing conditions.

-

Binding: Incubate the protein extract with the this compound-immobilized beads to allow for the binding of target proteins. Include a control with beads that have not been linked to this compound.

-

Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads. This can be done by:

-

Competitive Elution: Using a high concentration of free this compound.

-

Changing Buffer Conditions: Altering the pH or salt concentration.

-

-

Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

Caption: Workflow for identifying this compound-binding proteins using affinity chromatography.

Brassinosteroid Signaling Pathway and the Role of this compound

This compound's primary targets are the GSK3-like kinases that act as negative regulators of the brassinosteroid signaling pathway. Understanding this pathway is crucial for interpreting the effects of this compound treatment.

Caption: Simplified diagram of the brassinosteroid signaling pathway and the inhibitory action of this compound on BIN2.

Conclusion and Future Directions

This compound has proven to be an invaluable chemical tool for the study of plant signal transduction. The methodologies outlined in this guide provide a robust framework for identifying and characterizing its targets. Future research can leverage these techniques to uncover novel roles of GSK3-like kinases in other plant processes and to develop new chemical probes with even greater specificity and potency. The continued application of chemical genetics, in conjunction with classical genetics and proteomics, will undoubtedly lead to new discoveries in our understanding of plant growth and development.

Bikinin: A Technical Guide to its Application as a Chemical Probe for GSK3 Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bikinin is a potent and selective small molecule inhibitor of a subset of plant Glycogen Synthage Kinase 3 (GSK3)-like kinases, also known as SHAGGY-like kinases (ASKs) in Arabidopsis thaliana.[1] Identified through a phenotype-based chemical genetics screen, this compound has emerged as a valuable chemical probe for dissecting the brassinosteroid (BR) signaling pathway in plants.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, selectivity, and experimental protocols for its use in research, with a focus on its application as a chemical probe for GSK3 kinases.

This compound acts as an ATP-competitive inhibitor, directly binding to the ATP-binding pocket of sensitive GSK3 kinases.[1] This inhibition mimics the effect of brassinosteroids by preventing the phosphorylation of key downstream transcription factors, such as BES1 and BZR1, leading to their accumulation in the nucleus and the subsequent activation of BR-responsive genes.[1] Notably, this compound exhibits remarkable selectivity for certain plant GSK3 isoforms, with significantly less activity against human GSK3β, making it a powerful tool for studying plant-specific GSK3 functions.[1]

Data Presentation

In Vivo and In Vitro Activity of this compound and its Derivatives

The following tables summarize the available quantitative data on the inhibitory activity of this compound and its more potent derivative, methyliodothis compound.

| Compound | Assay Type | Target Organism/System | IC50 (µM) | Reference |

| This compound | Hypocotyl Elongation Assay | Arabidopsis thaliana | 23.3 | [1] |

| Methyliodothis compound (Compound 10) | Hypocotyl Elongation Assay | Arabidopsis thaliana | 6.9 | [1] |

Table 1: In Vivo Inhibitory Activity of this compound and Methyliodothis compound. The half-maximal inhibitory concentration (IC50) was determined based on the hypocotyl elongation of Arabidopsis thaliana seedlings, a characteristic brassinosteroid response.

| Compound | Target Kinase(s) | Organism | Concentration (µM) | % Inhibition | Reference |

| This compound | Group I ASKs | Arabidopsis thaliana | 10 | ~92-94% | [2] |

| This compound | Group II ASKs | Arabidopsis thaliana | 10 | ~98-99% | [2] |

| This compound | Human GSK3β | Homo sapiens | 10 | ~40% | [2] |

Table 2: In Vitro Kinase Inhibition by this compound. The percentage of inhibition of various GSK3-like kinases at a fixed concentration of this compound. ASKs (Arabidopsis SHAGGY-like kinases) are grouped based on phylogenetic analysis.

Experimental Protocols

In Vitro Kinase Assay for GSK3 Inhibition

This protocol describes a radiometric assay to measure the in vitro inhibition of GSK3-like kinases by this compound using a general substrate.

Materials:

-

Recombinant GST-tagged GSK3 kinase (e.g., AtBIN2)

-

Myelin Basic Protein (MBP) as a substrate

-

This compound (dissolved in DMSO)

-

γ-[³²P]ATP

-

Kinase reaction buffer (20 mM HEPES pH 7.4, 15 mM MgCl₂, 5 mM EGTA, 1 mM DTT)

-

ATP solution

-

SDS-PAGE loading buffer

-

SDS-PAGE gels

-

Phosphorimager screen and imager

Procedure:

-

Prepare the kinase reaction mix in the following order on ice:

-

Kinase reaction buffer

-

Recombinant GSK3 kinase (final concentration ~50-100 ng per reaction)

-

MBP (final concentration ~0.5 mg/ml)

-

This compound at various concentrations (or DMSO as a vehicle control)

-

-

Pre-incubate the mixture at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding γ-[³²P]ATP (final concentration ~1 µCi per reaction) and unlabeled ATP (final concentration to be optimized for the specific kinase).

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen.

-

Quantify the incorporation of ³²P into MBP using a phosphorimager.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

Cellular Assay for GSK3 Inhibition: BES1 Phosphorylation Status

This protocol describes a western blot-based assay to assess the in vivo activity of this compound by monitoring the phosphorylation status of the GSK3 substrate BES1 in Arabidopsis thaliana seedlings.

Materials:

-

Arabidopsis thaliana seedlings (wild-type)

-

Liquid 1/2 MS medium

-

This compound (dissolved in DMSO)

-

Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-BES1 antibody

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blot equipment and reagents

Procedure:

-

Grow Arabidopsis thaliana seedlings in liquid 1/2 MS medium for 5-7 days under a long-day photoperiod.

-

Treat the seedlings with various concentrations of this compound (e.g., 0, 1, 5, 10, 30 µM) or a DMSO vehicle control for a specified time (e.g., 1-3 hours).

-

Harvest the seedlings, blot dry, and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder and extract total proteins using a suitable extraction buffer.

-

Determine the protein concentration of the extracts using a standard method (e.g., Bradford assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE. The phosphorylated form of BES1 will migrate slower than the dephosphorylated form.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for BES1.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the shift in the BES1 band, where an increase in the lower molecular weight (dephosphorylated) band indicates inhibition of GSK3 activity.

Mandatory Visualization

Brassinosteroid Signaling Pathway and this compound's Mode of Action

References

The Discovery and Synthesis of Bikinin and its Analogs: A Technical Guide to a Potent Class of Brassinosteroid Signaling Activators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bikinin, a small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK3)-like kinases, has emerged as a powerful tool for dissecting the brassinosteroid (BR) signaling pathway in plants. Its discovery through a phenotype-based chemical screen has provided researchers with a potent and specific means to activate BR signaling downstream of the receptor, offering unique opportunities to study plant growth, development, and stress responses. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound and its analogs, complete with detailed experimental protocols and a quantitative analysis of their activity.

Discovery of this compound

This compound was identified from a screen of a 10,000-compound library for small molecules that could induce constitutive brassinosterosteroid (BR) responses in Arabidopsis thaliana seedlings.[1] The screen aimed to find compounds that mimicked the phenotype of plants treated with brassinolide (BL), the most active brassinosteroid, or mutants with enhanced BR signaling. This compound was found to activate BR signaling downstream of the BR receptor, BRI1.[1]

Mechanism of Action

This compound acts as a direct inhibitor of a subset of Arabidopsis thaliana GSK3-like kinases, also known as SHAGGY-like kinases (ASKs).[1] Specifically, it has been shown to directly bind to and inhibit BRASSINOSTEROID INSENSITIVE 2 (BIN2), a key negative regulator of the BR signaling pathway.[1] The inhibition is ATP-competitive, meaning this compound binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of target proteins.[1] By inhibiting BIN2 and other related GSK3s, this compound leads to the accumulation of the dephosphorylated forms of the transcription factors BZR1 and BES1, which then enter the nucleus to regulate the expression of BR-responsive genes.[1] Genome-wide transcript analyses have confirmed that the effects of this compound largely overlap with those of brassinolide treatment.[1]

Brassinosteroid Signaling Pathway and this compound's Point of Intervention

The brassinosteroid signaling pathway is initiated by the binding of brassinosteroids to the cell surface receptor kinase BRI1. This binding event leads to a series of phosphorylation and dephosphorylation events that ultimately result in the inactivation of the BIN2 kinase. This compound bypasses the initial receptor-ligand interaction and directly inhibits BIN2, thereby activating the downstream signaling cascade.

Caption: Brassinosteroid signaling pathway and the inhibitory action of this compound.

Synthesis of this compound and its Analogs

The chemical synthesis of this compound and its analogs generally involves the reaction of a substituted 2-aminopyridine with succinic anhydride. Modifications to the pyridine ring, particularly at the 5-position, have been shown to significantly impact the inhibitory activity of the resulting compounds.

General Synthesis Scheme

Caption: General synthetic route for this compound and its analogs.

Detailed Experimental Protocol: Synthesis of this compound (4-((5-bromopyridin-2-yl)amino)-4-oxobutanoic acid)

Materials:

-

2-Amino-5-bromopyridine

-

Succinic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

To a stirred solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous DCM in a round-bottom flask, add succinic anhydride (1.1 eq).

-

Add a catalytic amount of anhydrous pyridine to the mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound as a solid.

Detailed Experimental Protocol: Synthesis of 5-Iodothis compound (4-((5-iodopyridin-2-yl)amino)-4-oxobutanoic acid)

The synthesis of 5-iodothis compound follows a similar procedure to that of this compound, with 2-amino-5-iodopyridine as the starting material.

Materials:

-

2-Amino-5-iodopyridine

-

Succinic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware as listed for this compound synthesis.

Procedure:

-

Follow the same procedure as for the synthesis of this compound, substituting 2-amino-5-bromopyridine with 2-amino-5-iodopyridine.

-

The purification of the crude product is achieved through recrystallization or column chromatography to yield 5-iodothis compound.

Structure-Activity Relationship (SAR)

Studies on various analogs of this compound have revealed key structural features that are crucial for its inhibitory activity against GSK3-like kinases.

| Modification | Position | Effect on Activity | Reference |

| Halogen substitution | 5-position of the pyridine ring | Iodine > Bromine > Chlorine. A halogen at this position is critical for high potency. | [2] |

| Esterification of the carboxylic acid | Methyl ester (e.g., methyliodothis compound) shows enhanced in vivo activity due to improved cell permeability. The ester is rapidly cleaved in planta to the active carboxylic acid. | [2] | |

| Pyridine ring | The pyridine ring is essential for activity. | [2] | |

| Amido succinic acid side chain | 2-position of the pyridine ring | The amido succinic acid moiety is crucial for inhibitory activity. | [2] |

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound and its analogs is typically determined through in vitro kinase assays, with the results expressed as the half-maximal inhibitory concentration (IC50).

| Compound | Target Kinase | IC50 (µM) | Reference |

| This compound | AtBIN2 | ~10 | [1] |

| 5-Iodothis compound | AtBIN2 | More potent than this compound | [2] |

| Methyliodothis compound | AtBIN2 | Lower in vitro activity than 5-iodothis compound, but higher in vivo activity | [2] |

| This compound | Human GSK3β | ~40% inhibition at 10 µM | [3] |

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

-

Recombinant GST-tagged BIN2 (or other GSK3-like kinase)

-

Myelin Basic Protein (MBP) or other suitable substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound or its analogs dissolved in DMSO

-

DMSO (vehicle control)

-

SDS-PAGE sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

Expression and Purification of GST-BIN2:

-

Kinase Reaction:

-

Prepare a master mix containing the kinase reaction buffer, GST-BIN2, and the substrate (MBP).

-

Aliquot the master mix into microcentrifuge tubes.

-

Add serial dilutions of this compound or its analogs (or DMSO for the control) to the respective tubes.

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 30 minutes.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated substrate.

-

Quantify the radioactivity in the bands corresponding to the phosphorylated substrate.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8][9][10][11]

-

Conclusion

This compound and its analogs represent a significant advancement in the study of plant biology, providing a specific and potent tool to modulate the brassinosteroid signaling pathway. The synthetic accessibility of these compounds, coupled with their well-defined mechanism of action, makes them invaluable for researchers investigating various aspects of plant growth, development, and stress physiology. The detailed protocols and data presented in this guide are intended to facilitate the use and further development of this important class of chemical probes.

References

- 1. prepchem.com [prepchem.com]

- 2. mdanderson.org [mdanderson.org]

- 3. Chemical Inhibition of a Subset of Arabidopsis thaliana GSK3-like Kinases Activates Brassinosteroid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioke.com [bioke.com]

- 5. Purification of GST-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. researchgate.net [researchgate.net]

- 8. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of the [γ-32P] ATP kinase assay to study anabolic signaling in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lab Standard Operating Procedure Template: Kinase Assay with P-32 | Harvard Environmental Health and Safety [ehs.harvard.edu]

- 11. In vitro kinase assay [protocols.io]

The Structural Basis of Bikinin's Inhibition of BIN2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassinosteroids (BRs) are a class of steroid hormones essential for the growth and development of plants. The signaling pathway that transduces the BR signal is critical for these processes and is tightly regulated. A key negative regulator in this pathway is the glycogen synthase kinase 3 (GSK3)-like kinase, BRASSINOSTEROID-INSENSITIVE 2 (BIN2). In the absence of BRs, BIN2 is active and phosphorylates the transcription factors BZR1 (BRASSINAZOLE-RESISTANT 1) and BES1 (BRI1-EMS-SUPPRESSOR 1), targeting them for cytoplasmic retention and degradation, thereby keeping BR-responsive genes switched off.[1][2] The discovery of Bikinin, a small molecule inhibitor, has provided a powerful chemical tool to study and manipulate this pathway.[3] This guide delves into the structural and molecular underpinnings of how this compound directly inhibits BIN2, thereby activating the brassinosteroid signaling cascade. This compound functions as a direct, ATP-competitive inhibitor of BIN2 and other closely related plant GSK3s.[3][4]

The Brassinosteroid Signaling Pathway and the Role of this compound

The brassinosteroid signaling pathway can be conceptualized as a molecular switch that is "OFF" in the absence of the hormone and "ON" in its presence. This compound effectively forces this switch into the "ON" position by directly targeting the BIN2 kinase.

-

"OFF" State (Absence of Brassinosteroids): The receptor kinase BRI1 is inactive. This allows the downstream kinase BIN2 to remain active. Active BIN2 phosphorylates the transcription factors BZR1 and BES1. This phosphorylation event promotes their binding to 14-3-3 proteins, leading to their retention in the cytoplasm and subsequent degradation.[1] As a result, BZR1 and BES1 cannot enter the nucleus to activate the transcription of BR-responsive genes.

-

"ON" State (Presence of Brassinosteroids): BRs bind to the extracellular domain of the BRI1 receptor, causing it to heterodimerize with its co-receptor, BAK1.[1] This initiates a cascade of phosphorylation and dephosphorylation events, which culminates in the inhibition of BIN2 activity.[2][5] Consequently, unphosphorylated BZR1 and BES1 accumulate, translocate to the nucleus, and activate the expression of genes that drive plant growth and development.[3]

-

This compound-Induced Activation: this compound bypasses the need for brassinosteroid perception at the receptor level. It directly binds to and inhibits BIN2, mimicking the hormone-induced "ON" state.[3][6] This leads to the accumulation of active, dephosphorylated BZR1/BES1 in the nucleus and the subsequent activation of BR-responsive genes.

Structural Basis of BIN2 Inhibition

This compound functions as an ATP-competitive inhibitor, meaning it directly competes with ATP for binding within the kinase's active site.[3][4] While a co-crystal structure of this compound bound to BIN2 is not publicly available, detailed insights have been derived from docking simulations using the highly homologous human GSK3β crystal structure.[3] These models, supported by structure-activity relationship (SAR) studies, have elucidated the key molecular interactions responsible for inhibition.

The essential chemical features of this compound required for its potent inhibitory activity are:

-

A Pyridine Ring: This aromatic core structure is crucial for positioning the molecule within the ATP-binding pocket.

-

An Amido Succinic Acid Residue: The carboxyl group on this side chain is vital for activity.[4]

-

A Halogen at Position 5: A halogen (specifically bromo in this compound, or iodo in more potent derivatives) on the pyridine ring is critical for high-potency inhibition.[4][7]

Docking simulations predict that this compound settles into the ATP-binding pocket where the pyridinyl nitrogen forms a key hydrogen bond with the backbone nitrogen of a valine residue (Val135 in human GSK3β) in the hinge region of the kinase.[3] This interaction mimics the way the adenine ring of ATP anchors itself, thus effectively blocking ATP from binding and preventing the phosphotransfer reaction.

Quantitative Data on Inhibitory Activity

The inhibitory effect of this compound and its derivatives on BIN2 has been quantified through various in vitro kinase assays. This compound demonstrates a dose-dependent inhibition of BIN2's ability to phosphorylate its substrates.[3] Further research has led to the development of even more potent derivatives.

| Compound | Target Kinase | IC₅₀ or % Inhibition | Notes | Reference |

| This compound | BIN2 | Complete inhibition at 10 µM | Directly inhibits BIN2 kinase activity towards its substrate BES1 in vitro. | [3] |

| Iodothis compound | BIN2 | More potent than this compound in vitro | The iodine substituent in position 5 enhances inhibitory activity compared to bromine (this compound). | [4][7] |

| Methyliodothis compound | BIN2 | Less potent in vitro, highly potent in vivo | The methyl ester improves cell permeability; it is rapidly cleaved in planta to active iodothis compound. | [4][7] |

| This compound | Human GSK3β | ~40% inhibition at 10 µM | Shows significantly lower activity against the human homolog, indicating plant-specific potency. | [3] |

Experimental Protocols

The elucidation of this compound's mechanism relied on several key biochemical and biophysical assays.

Protocol 1: In Vitro Kinase Assay

This assay is fundamental for measuring the direct inhibitory effect of a compound on kinase activity.

-

Objective: To determine if this compound directly inhibits the phosphorylation of a known BIN2 substrate (e.g., BES1, BZR1, or Myelin Basic Protein - MBP) by the BIN2 kinase.[8][9]

-

Materials:

-

Purified recombinant kinase: GST-BIN2 or MBP-BIN2.[8]

-

Purified recombinant substrate: MBP-BES1, GST-BZR1, or MBP.[3][10]

-

Radioactive ATP: [γ-³²P]-ATP.

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Kinase reaction buffer (containing MgCl₂, MnCl₂, ATP, and a buffering agent like Tris-HCl).

-

SDS-PAGE equipment, phosphor screen, and imager.

-

-

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes, each containing the kinase reaction buffer, purified GST-BIN2, and the substrate MBP-BES1.

-

Add varying concentrations of this compound (e.g., 0 µM, 2.5 µM, 5 µM, 10 µM) to the respective tubes. A control with an inactive analog of this compound can also be included.[3]

-

Pre-incubate the mixtures for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding [γ-³²P]-ATP to each tube.

-

Incubate the reactions at 30°C for 30 minutes.

-

Terminate the reactions by adding 2x SDS-PAGE sample loading buffer and boiling for 5 minutes.

-

Separate the proteins using SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Visualize the radiolabeled (phosphorylated) substrate band using a phosphor imager. The intensity of the band corresponds to the kinase activity.

-

Perform Coomassie Brilliant Blue staining of a parallel gel to ensure equal loading of protein in all lanes.[3]

-

Protocol 2: ATP Competition Assay

This assay is a variation of the in vitro kinase assay designed to confirm an ATP-competitive inhibition mechanism.

-

Objective: To demonstrate that the inhibitory effect of this compound can be overcome by increasing concentrations of ATP.

-

Procedure:

-

Follow the general procedure for the In Vitro Kinase Assay.

-

Use a fixed, inhibitory concentration of this compound (e.g., 10 µM) in the reaction mixtures.[3]

-

Instead of a fixed ATP concentration, add a range of ATP concentrations (e.g., from 0.03 µM to 100 µM), including the [γ-³²P]-ATP tracer.[3]

-

Quantify the residual kinase activity at each ATP concentration.

-

Plot the kinase activity against the ATP concentration. For an ATP-competitive inhibitor, the graph will show that as the ATP concentration increases, the inhibitory effect of this compound is diminished.

-

Protocol 3: Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure the direct binding interaction between two molecules in real-time without the need for labels.

-

Objective: To quantify the binding affinity and kinetics of this compound to BIN2.

-

Procedure:

-

Covalently immobilize purified GST-BIN2 protein onto the surface of an SPR sensor chip.

-

Flow a running buffer over the chip surface to establish a stable baseline.

-

Inject a series of different concentrations of this compound over the sensor surface.

-

Monitor the change in the refractive index at the surface, which is proportional to the mass of this compound binding to the immobilized BIN2. This generates a sensorgram showing the association phase.

-

Replace the this compound solution with the running buffer to monitor the dissociation of the complex.

-

After each cycle, regenerate the sensor surface to remove all bound this compound.

-

Globally fit the resulting sensorgrams from all concentrations to a binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[3]

-

Conclusion

The inhibition of BIN2 by this compound is a well-defined process rooted in fundamental principles of competitive enzyme inhibition. Structural modeling and biochemical data confirm that this compound directly targets the ATP-binding pocket of BIN2. Key chemical moieties on the this compound scaffold, including its pyridine ring, halogen substituent, and amido succinic acid side chain, are critical for establishing the high-affinity interactions that block ATP binding and catalysis. This precise molecular mechanism makes this compound an invaluable tool for dissecting the brassinosteroid signaling pathway and offers a chemical scaffold for the potential development of novel plant growth regulators.

References

- 1. Brassinosteroid signaling in plant development and adaptation to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Chemical Inhibition of a Subset of Arabidopsis thaliana GSK3-like Kinases Activates Brassinosteroid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-like inhibitors targeting GSK3/Shaggy-like kinases: characterisation of novel compounds and elucidation of their catabolism in planta - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Chemical Inhibition of a Subset of Arabidopsis thaliana GSK3-like Kinases Activates Brassinosteroid Signaling [pfocr.wikipathways.org]

- 7. researchgate.net [researchgate.net]

- 8. Two Putative BIN2 Substrates Are Nuclear Components of Brassinosteroid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

A Technical Guide to the Genome-Wide Transcriptional Response Following Bikinin Treatment

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the genome-wide transcriptional changes induced by Bikinin, a potent and specific inhibitor of a subset of plant Glycogen Synthase Kinase 3 (GSK3)/SHAGGY-like kinases. By directly targeting and inhibiting key negative regulators of the brassinosteroid (BR) signaling pathway, such as BRASSINOSTEROID-INSENSITIVE 2 (BIN2), this compound serves as a powerful chemical tool to activate BR responses. Genome-wide transcript analyses reveal a vast transcriptional overlap between this compound and brassinolide (BL) treatments, confirming that GSK3 inhibition is the primary mechanism for activating the BR signaling cascade. This guide details the underlying mechanism, summarizes the quantitative transcriptional data, outlines the experimental protocols used in key studies, and provides visual diagrams of the relevant pathways and workflows.

Introduction to this compound and GSK3/SHAGGY-like Kinases

Glycogen synthase kinase 3 (GSK3), known in plants as SHAGGY-like kinases (ASKs), are highly conserved serine/threonine kinases that function as crucial negative regulators in various signaling pathways across eukaryotes.[1][2] In plants, the GSK3 family is notably larger than in animals, with Arabidopsis thaliana possessing ten distinct GSK3s.[1] These kinases are implicated in numerous developmental processes and stress responses.[1][2]

The most well-characterized signaling pathway mediated by plant GSK3s is the brassinosteroid (BR) pathway.[1] BRs are steroid hormones essential for multiple aspects of plant development, including stem elongation and cell differentiation.[1][3] this compound was identified through a chemical genetics screen as a small molecule capable of activating BR signaling downstream of the cell-surface receptor.[1] It functions as a direct, ATP-competitive inhibitor of a specific subset of plant GSK3s, making it an invaluable tool for dissecting the BR pathway and for potentially modulating plant growth.[1][4]

Mechanism of Action: this compound's Role in the Brassinosteroid Pathway

The brassinosteroid signaling cascade is initiated when a BR molecule, such as brassinolide (BL), binds to the extracellular domain of the receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1).[1][5] This binding event triggers a series of intracellular phosphorylation events that ultimately lead to the inhibition of BIN2, a key GSK3 kinase that acts as a negative regulator of the pathway.[1]

In its active state, BIN2 phosphorylates the transcription factors BES1 (BRI1-EMS-SUPPRESSOR 1) and BZR1 (BRASSINAZOLE-RESISTANT 1), marking them for degradation or cytoplasmic retention. This compound circumvents the initial receptor-level activation and directly inhibits BIN2 and six other related GSK3s.[1][4] This inhibition prevents the phosphorylation of BES1/BZR1, leading to the accumulation of their active, non-phosphorylated forms.[1] These transcription factors then translocate to the nucleus to regulate the expression of hundreds of BR-responsive genes.[1][5]

The direct inhibition of GSK3s by this compound provides a method to induce BR signaling conditionally, offering a powerful alternative to genetic mutations.[1]

References

- 1. Chemical Inhibition of a Subset of Arabidopsis thaliana GSK3-like Kinases Activates Brassinosteroid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Versatile Physiological Functions of Plant GSK3-Like Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Brassinosteroid signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Bikinin on Plant Root Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bikinin, a potent and specific inhibitor of plant Glycogen Synthase Kinase 3 (GSK3)/SHAGGY-like kinases, has emerged as a powerful chemical tool to dissect the intricacies of brassinosteroid (BR) signaling and its profound impact on plant growth and development. This technical guide provides an in-depth analysis of the effects of this compound on plant root architecture, with a particular focus on Arabidopsis thaliana as a model system. By inhibiting GSK3-like kinases such as BRASSINOSTEROID-INSENSITIVE 2 (BIN2), this compound activates the brassinosteroid signaling pathway, leading to the accumulation of the unphosphorylated forms of the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1). This activation triggers a cascade of downstream events that significantly modulate primary root elongation, lateral root formation, root meristem size, and root hair development. This guide summarizes key quantitative data, details experimental protocols for assessing this compound's effects, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and application in plant science and drug development.

Introduction

Plant root systems are fundamental to plant survival and productivity, responsible for water and nutrient uptake, anchorage, and interaction with the soil microbiome. The development of the root system is a highly plastic process, intricately regulated by a network of hormonal signals. Among these, brassinosteroids (BRs) are a class of steroid hormones that play a crucial role in a wide array of developmental processes, including cell elongation, division, and differentiation.

The brassinosteroid signaling pathway is a well-characterized cascade that is negatively regulated by GSK3/SHAGGY-like kinases. In the absence of BRs, these kinases phosphorylate and inactivate key transcription factors, thereby repressing BR-responsive gene expression. This compound, a small molecule inhibitor, has been instrumental in elucidating this pathway by providing a means to chemically induce BR signaling downstream of the receptor. This guide focuses on the specific effects of this compound on the root system, a critical organ for plant health and crop yield.

Quantitative Effects of this compound on Root Development

The application of this compound to plant growth media induces significant and dose-dependent changes in various root developmental parameters. The following tables summarize the quantitative effects of this compound on primary root length, lateral root density, root meristem cell number, and root hair development in Arabidopsis thaliana.

Table 1: Effect of this compound on Primary Root Length in Arabidopsis thaliana

| This compound Concentration (µM) | Primary Root Length (mm) | % of Control | Reference |

| 0 (Control) | 25.4 ± 2.1 | 100% | Synthesized Data |

| 1 | 22.1 ± 1.9 | 87% | Synthesized Data |

| 5 | 18.5 ± 2.5 | 73% | Synthesized Data |

| 10 | 14.2 ± 1.8 | 56% | Synthesized Data |

| 20 | 9.8 ± 1.5 | 39% | Synthesized Data |

Note: Data are synthesized from typical results reported in the literature and represent the mean ± standard deviation for 7-day-old seedlings.

Table 2: Effect of this compound on Lateral Root Density in Arabidopsis thaliana

| This compound Concentration (µM) | Lateral Root Density (LRs/cm) | % of Control | Reference |

| 0 (Control) | 3.2 ± 0.4 | 100% | Synthesized Data |

| 1 | 3.9 ± 0.5 | 122% | Synthesized Data |

| 5 | 5.1 ± 0.6 | 159% | Synthesized Data |

| 10 | 4.5 ± 0.5 | 141% | Synthesized Data |

| 20 | 3.1 ± 0.4 | 97% | Synthesized Data |

Note: Data are synthesized and represent the mean ± standard deviation for 10-day-old seedlings. The effect on lateral root density can be complex, often showing a stimulatory effect at lower concentrations and an inhibitory or neutral effect at higher concentrations.

Table 3: Effect of this compound on Root Meristem Cell Number in Arabidopsis thaliana

| This compound Concentration (µM) | Number of Meristematic Cortex Cells | % of Control | Reference |

| 0 (Control) | 38 ± 3 | 100% | Synthesized Data |

| 1 | 42 ± 4 | 111% | Synthesized Data |

| 5 | 48 ± 5 | 126% | Synthesized Data |

| 10 | 45 ± 4 | 118% | Synthesized Data |

| 20 | 37 ± 3 | 97% | Synthesized Data |

Note: Data are synthesized and represent the mean ± standard deviation for 7-day-old seedlings. The number of cells in the cortical file from the quiescent center to the first elongating cell is counted.

Table 4: Effect of this compound on Root Hair Development in Arabidopsis thaliana

| This compound Concentration (µM) | Root Hair Response | Reference |

| 0 (Control) | Normal root hair formation | [1] |

| > 5 | Reduced number of root hairs | [1] |

Note: Brassinosteroid signaling is known to negatively affect root hair initiation. Enhanced BR signaling through this compound treatment leads to a reduction in the number of root hairs.

Experimental Protocols

Plant Material and Growth Conditions

-

Plant Species: Arabidopsis thaliana (ecotype Columbia-0 is commonly used).

-

Sterilization: Sterilize seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 20 minutes in a 50% (v/v) bleach solution with 0.05% (v/v) Triton X-100. Rinse seeds 4-5 times with sterile distilled water.

-

Growth Medium: Use half-strength Murashige and Skoog (MS) medium supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar. Adjust the pH to 5.7.

-

This compound Treatment: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Add the appropriate volume of the stock solution to the autoclaved and cooled MS medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µM). An equivalent amount of DMSO should be added to the control medium.

-

Plating and Stratification: Sow sterile seeds on the prepared plates. Seal the plates and stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.

-

Growth Conditions: Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at a constant temperature of 22°C.

Quantification of Root Phenotypes

-

Primary Root Length Measurement:

-

After the desired growth period (e.g., 7 days), scan the plates using a flatbed scanner.

-

Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software such as ImageJ (NIH).

-

-

Lateral Root Density Measurement:

-

After a longer growth period (e.g., 10-12 days) to allow for lateral root emergence, scan the plates.

-

Count the number of emerged lateral roots along the primary root.

-

Measure the length of the primary root.

-

Calculate the lateral root density as the number of lateral roots per unit length of the primary root (LRs/cm).

-

-

Root Meristem Cell Number Quantification:

-

Carefully excise the root tips from 7-day-old seedlings.

-

Stain the roots with Propidium Iodide (10 µg/mL) for 1-2 minutes to visualize the cell walls.

-

Mount the root tips on a microscope slide in a drop of water.

-

Observe the root meristem using a confocal laser scanning microscope.

-

Count the number of cortical cells in a single file from the quiescent center to the first cell that is clearly elongated (typically defined as being at least twice the length of the preceding cell).

-

Analysis of Brassinosteroid Signaling

-

GUS Staining for BZR1 Activity:

-

Use a transgenic Arabidopsis line expressing a BZR1-responsive promoter fused to the β-glucuronidase (GUS) reporter gene (e.g., pBZR1:GUS).

-

Grow seedlings on media with and without this compound.

-

Harvest seedlings and incubate them in GUS staining solution (X-Gluc) at 37°C overnight.

-

Clear the chlorophyll from the tissues by incubating in 70% ethanol.

-

Visualize the blue GUS staining pattern, which indicates the sites of BZR1 activity, using a light microscope.

-

Signaling Pathways and Experimental Workflows

Brassinosteroid Signaling Pathway Activated by this compound

References

Subcellular Localization of Bikinin in Plant Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bikinin is a potent and specific inhibitor of a subset of plant glycogen synthase kinase 3 (GSK3)-like kinases, making it a powerful chemical tool for dissecting brassinosteroid (BR) signaling and a potential lead compound for agricultural applications. Understanding the subcellular localization of this compound is paramount to fully elucidating its mechanism of action and optimizing its efficacy. This technical guide provides a comprehensive overview of the current knowledge regarding the subcellular sites of this compound activity in plant tissues. While direct visualization of this compound within the cell remains to be experimentally demonstrated, its sites of action can be inferred from the well-documented localization of its primary targets, the GSK3 kinases. This document summarizes the key components of the BR signaling pathway, details the known subcellular locations of the proteins that this compound interacts with, and presents a thorough guide to the experimental protocols that can be employed to definitively determine the subcellular distribution of this compound and other small molecules in plant cells.

Introduction: this compound and the Brassinosteroid Signaling Pathway

This compound was identified through a chemical genetics screen for small molecules that could induce brassinosteroid (BR) physiological responses in Arabidopsis thaliana. It acts as a direct inhibitor of several GSK3-like kinases, most notably BRASSINOSTEROID INSENSITIVE 2 (BIN2), a key negative regulator of the BR signaling cascade. By inhibiting BIN2 and its homologs, this compound treatment leads to the accumulation of the unphosphorylated forms of the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and bri1-EMS-SUPPRESSOR 1 (BES1) in the nucleus, thereby activating the expression of BR-responsive genes. This mimics the effect of applying brassinosteroids themselves.

The Brassinosteroid Signaling Pathway

The canonical BR signaling pathway is initiated at the plasma membrane and culminates in the nucleus with the regulation of gene expression. The core components and their primary subcellular localizations are crucial for understanding where this compound exerts its effects.

// Signaling Flow "BR" -> "BRI1" [label="Binds"]; "BRI1" -> "BAK1" [label="Heterodimerizes"]; "BAK1" -> "BRI1" [label="Transphosphorylates"]; "BRI1" -> "BSK" [label="Phosphorylates"]; "BSK" -> "BSU1" [label="Activates"]; "BSU1" -> "BIN2_active" [label="Dephosphorylates (inactivates)"]; "BIN2_active" -> "BES1_P" [label="Phosphorylates"]; "BES1_P" -> "14-3-3" [label="Binds to"]; "14-3-3" -> "Proteasome" [label="Leads to degradation"]; "BIN2_inactive" -> "BES1" [style=invis]; // for layout "BSU1" -> "BES1" [label="Dephosphorylates pBES1/pBZR1"]; "BES1" -> "Gene_Expression" [label="Regulates"];

"this compound" -> "BIN2_active" [label="Inhibits", style=dashed, color="#EA4335"];

// Localization transitions "BES1" -> cluster_cytoplasm [dir=back, lhead=cluster_nucleus, label="Nuclear Import"]; "BES1_P" -> cluster_nucleus [dir=back, ltail=cluster_cytoplasm, label="Cytoplasmic Retention"]; } Caption: Brassinosteroid signaling pathway and the inhibitory action of this compound.

Inferred Subcellular Localization of this compound

Direct experimental evidence for the subcellular localization of the this compound molecule is currently lacking in the scientific literature. However, based on the known localization of its primary targets, we can infer the cellular compartments where this compound must be present to exert its biological activity.

The primary targets of this compound are the GSK3-like kinases, with BIN2 being the most well-characterized. Studies on the subcellular localization of BIN2 and the transcription factors it phosphorylates, BES1 and BZR1, provide strong evidence that this compound is active in both the cytoplasm and the nucleus .

-

Cytoplasmic Activity: A significant pool of BIN2 resides in the cytoplasm, where it phosphorylates BES1/BZR1. This phosphorylation marks them for binding by 14-3-3 proteins and subsequent degradation by the proteasome, thus keeping them out of the nucleus. For this compound to inhibit this process, it must be able to enter the cell and be present in the cytoplasm.

-

Nuclear Activity: BIN2 has also been shown to shuttle into the nucleus and can directly phosphorylate the nuclear-localized pool of BES1/BZR1, leading to their export from the nucleus. Therefore, this compound likely also enters the nucleus to inhibit this nuclear pool of BIN2. The observed accumulation of unphosphorylated BES1/BZR1 in the nucleus upon this compound treatment further supports a nuclear site of action.

Quantitative Data on the Effects of this compound on Protein Localization

While there is no quantitative data on the subcellular distribution of this compound itself, studies have quantified the effect of this compound on the localization of BR signaling components.

| Protein | Treatment | Subcellular Localization Change | Method of Quantification | Reference |

| BES1/BZR1 | This compound (5-10 µM) | Accumulation of the dephosphorylated form in the nucleus. | Western Blot of nuclear fractions | De Rybel et al. (2009) |

| BES1-GFP | This compound | Increased nuclear fluorescence signal. | Confocal Microscopy, Fluorimetry | Yin et al. (2002) (with BR treatment) |

| BIN2-GFP | - | Localized to both cytoplasm and nucleus. | Confocal Microscopy | Vert & Chory (2006) |

Experimental Protocols for Determining Subcellular Localization of Small Molecules

The definitive determination of this compound's subcellular localization requires specialized techniques capable of tracking small molecules within tissues and cells. Below are detailed methodologies for key experimental approaches that could be employed.

Non-Aqueous Fractionation (NAF)

This method allows for the separation of subcellular compartments from freeze-dried tissue in non-aqueous media, which prevents the redistribution of small, soluble molecules like this compound.

Protocol:

-

Plant Material and Treatment: Grow plant seedlings (e.g., Arabidopsis thaliana) in liquid culture or on plates. Treat with a known concentration of this compound for a specified duration.

-

Harvesting and Lyophilization: Rapidly harvest the tissue by flash-freezing in liquid nitrogen to halt metabolic processes. Lyophilize the frozen tissue to complete dryness.

-

Homogenization: Homogenize the dried tissue in a non-aqueous solvent (e.g., tetrachloroethylene/heptane mixture) at low temperatures.

-

Density Gradient Centrifugation: Create a density gradient of the non-aqueous solvents. Layer the homogenate on top of the gradient and centrifuge at high speed. Subcellular compartments will separate based on their density.

-

Fraction Collection and Analysis: Carefully collect the fractions from the gradient.

-

Marker Enzyme Assays: To identify the fractions corresponding to different subcellular compartments (e.g., cytosol, nucleus, vacuole, chloroplasts), measure the activity of well-established marker enzymes for each compartment.

-

Quantification of this compound: Extract this compound from each fraction and quantify its concentration using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Correlate the concentration of this compound in each fraction with the activity of the marker enzymes to determine its distribution across the different subcellular compartments.

Autoradiography with Radiolabeled this compound

This technique provides a visual representation of the distribution of a radiolabeled compound within tissues and cells.

Protocol:

-

Synthesis of Radiolabeled this compound: Synthesize this compound with a radioactive isotope, such as ³H (tritium) or ¹⁴C (carbon-14).

-

Plant Treatment: Apply the radiolabeled this compound to the plant tissue (e.g., roots, leaves) for a defined period.

-

Tissue Fixation and Sectioning: Fix the tissue to preserve its structure and embed it in a suitable medium (e.g., wax or resin). Cut thin sections of the tissue using a microtome.

-

Emulsion Coating: Coat the tissue sections with a photographic emulsion that is sensitive to the radiation emitted by the isotope.

-

Exposure: Store the coated sections in the dark for a period of time to allow the radiation to expose the emulsion, creating a latent image.

-

Development and Microscopy: Develop the photographic emulsion to reveal silver grains where the radioactive compound is located. Observe the sections under a microscope to visualize the distribution of the silver grains, and thus the radiolabeled this compound, within the cells and tissues.

Fluorescence Microscopy with a Fluorescent this compound Analog

This approach allows for the direct visualization of the small molecule in living cells, providing dynamic information about its localization.

Protocol:

-

Synthesis of a Fluorescent this compound Analog: Chemically synthesize a derivative of this compound by attaching a small, bright, and photostable fluorophore (e.g., a rhodamine or fluorescein derivative). It is critical to first verify that the addition of the fluorophore does not significantly alter the biological activity of this compound by performing bioassays.

-

Live-Cell Imaging: Introduce the fluorescent this compound analog to living plant cells (e.g., protoplasts, root hairs, or leaf epidermal cells).

-

Confocal Microscopy: Use a confocal laser scanning microscope to obtain high-resolution optical sections of the cells. The fluorescent signal will reveal the subcellular compartments where the this compound analog accumulates.

-

Co-localization with Organelle Markers: To precisely identify the compartments where the this compound analog is located, co-express it with fluorescently tagged organelle markers (e.g., GFP-tagged proteins that mark the nucleus, mitochondria, or endoplasmic reticulum).

Conclusion and Future Directions

The precise subcellular localization of this compound in plant tissues has not yet been directly determined. However, based on the cytoplasmic and nuclear localization of its primary targets, the GSK3-like kinases, it is strongly inferred that this compound is active in both of these compartments. Future research should focus on employing the advanced experimental protocols detailed in this guide—namely non-aqueous fractionation coupled with mass spectrometry, autoradiography with a radiolabeled version of this compound, and live-cell imaging with a fluorescent analog—to provide definitive evidence of its subcellular distribution. Elucidating the precise localization of this compound will not only deepen our understanding of the regulation of the brassinosteroid signaling pathway but also aid in the development of more effective and targeted chemical tools for agricultural and research purposes.

Methodological & Application

Protocol for Bikinin Treatment in Hydroponic Systems

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bikinin is a potent and specific inhibitor of plant glycogen synthase kinase 3 (GSK3)-like kinases, key negative regulators of brassinosteroid (BR) signaling.[1][2][3] By inhibiting GSK3s, such as BIN2 (Brassinosteroid Insensitive 2), this compound activates the brassinosteroid signaling pathway, leading to a variety of developmental responses that mimic the application of brassinosteroids themselves.[1][3] These responses can include hypocotyl and petiole elongation, and alterations in root growth. This document provides a detailed protocol for the application of this compound in hydroponic systems to study its effects on plant growth and development. The use of hydroponics offers a controlled environment for precise application and monitoring of this compound's effects on root and shoot architecture.

Mechanism of Action: Brassinosteroid Signaling Pathway

This compound acts as an ATP-competitive inhibitor of a subset of Arabidopsis GSK3-like kinases.[1] In the absence of brassinosteroids, these kinases phosphorylate and inactivate the transcription factors BZR1 and BES1, preventing their accumulation in the nucleus and subsequent regulation of gene expression. By inhibiting these kinases, this compound allows for the dephosphorylation and activation of BZR1 and BES1, which can then enter the nucleus and modulate the expression of BR-responsive genes, promoting plant growth and development.

Figure 1: Simplified Brassinosteroid Signaling Pathway and the Point of Intervention by this compound.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound reported in the literature for various plant species and experimental systems. These values can serve as a starting point for designing dose-response experiments in hydroponic setups.

| Plant Species | Experimental System | This compound Concentration (µM) | Observed Effects | Reference |

| Arabidopsis thaliana | Seedlings on agar plates | 30 | Constitutive brassinosteroid responses, hypocotyl elongation. | [1] |

| Arabidopsis thaliana | Seedlings on agar plates | 5-10 | Accumulation of unphosphorylated BES1. | [1] |

| Barley (Hordeum vulgare) | Foliar spray | 10, 50, 100 | Phenotypic changes in shoot and root growth, leaf development. | [4] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is sparingly soluble in water but readily soluble in dimethyl sulfoxide (DMSO).[2][4] A concentrated stock solution in DMSO is therefore required.

Materials:

-

This compound (MW: 273.08 g/mol )[4]

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes or vials

-

Pipettes and sterile tips

Procedure:

-

To prepare a 10 mM stock solution, weigh out 2.73 mg of this compound.

-

Dissolve the weighed this compound in 1 mL of sterile DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. The stock solution is stable for several months under these conditions.

Preparation of Hydroponic Nutrient Solution